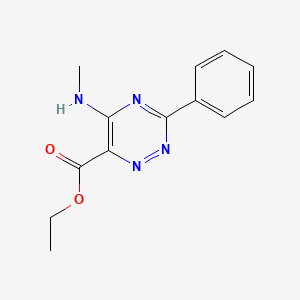

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate is a substituted 1,2,4-triazine derivative characterized by a methylamino group at position 5, a phenyl group at position 3, and an ethyl carboxylate ester at position 4. The triazine core confers rigidity and electronic diversity, while the substituents modulate reactivity, solubility, and biological activity. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving ethyl 5-chloro-triazine intermediates reacting with methylamine derivatives . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly as a precursor for further functionalization .

Properties

IUPAC Name |

ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-3-19-13(18)10-12(14-2)15-11(17-16-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJFVSQOXKOXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinylidene cyanoacetate. This intermediate is then reacted with phenyl isocyanate to yield the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized triazine derivatives with additional functional groups.

Reduction: Reduced triazine derivatives with altered electronic properties.

Substitution: Substituted triazine derivatives with new functional groups replacing the ethyl ester group.

Scientific Research Applications

Biological Activities

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Activity: Preliminary studies indicate that this compound has potential anticancer properties. It has been evaluated against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation .

- Mechanisms of Action: The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells by disrupting cellular processes critical for survival and proliferation .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested for its anticancer efficacy against multiple cell lines. The results indicated that the compound inhibited cell growth significantly, with the most potent derivatives achieving over 80% inhibition at concentrations below 10 µM. This study emphasizes the potential of triazine derivatives as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of triazine derivatives. Modifications to the phenyl and methylamino groups were systematically studied to assess their impact on biological activity. The findings suggest that specific substitutions enhance anticancer activity while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Insights

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., methylamino): Enhance nucleophilic aromatic substitution (SNAr) at position 5, facilitating further derivatization . Electron-Withdrawing Groups (e.g., chloro, trifluoromethyl): Increase electrophilicity of the triazine ring, accelerating reactions with amines or thiols but reducing stability under basic conditions .

Physical Properties :

- Lipophilicity : Sulfanyl and aryl groups (e.g., 4-bromophenyl) significantly increase logP, favoring membrane permeability in bioactive compounds .

- Thermal Stability : Trifluoromethyl and aromatic substituents improve thermal resistance, critical for agrochemical formulations .

Biological Relevance: Methylamino and methoxyamino derivatives are explored as kinase inhibitors due to hydrogen-bonding capabilities with ATP-binding pockets . Chloro-substituted triazines are precursors for herbicides (e.g., triflusulfuron-methyl analogs) .

Biological Activity

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound belonging to the triazine family, characterized by its unique structure featuring a triazine ring with various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

- Molecular Formula : C13H14N4O2

- Molar Mass : 258.27586 g/mol

- CAS Number : 866051-60-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

- Cellular Pathway Interference : It may disrupt cellular pathways such as DNA replication and protein synthesis, contributing to its anticancer effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes key findings from recent studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 mg/mL | |

| Staphylococcus aureus | Moderate activity | |

| Pseudomonas aeruginosa | High activity |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Synthetic Applications : The compound serves as a versatile intermediate in organic synthesis. It has been utilized in the development of more complex heterocyclic compounds that possess enhanced biological activity.

- Material Science Applications : Due to its unique structure, this compound is being explored for the development of novel materials with specific electronic and optical properties.

Comparative Analysis

To further understand the significance of this compound in medicinal chemistry, it can be compared with similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylic acid | Similar triazine core | Lacks ethyl ester group |

| 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxamide | Similar triazine core | Contains an amide instead of an ester group |

The ethyl ester group in this compound enhances its lipophilicity and reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step procedures starting with chlorinated triazine precursors. For example, nucleophilic substitution reactions using methylamine can introduce the methylamino group. Key steps include:

- Step 1 : Reacting ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate with methylamine under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Optimization : Prolonged reaction times (e.g., 72 hours) and controlled stoichiometry improve yields, as seen in analogous triazine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To identify methylamino (-NHCH₃), phenyl, and ester (-COOEt) groups. Chemical shifts for the triazine ring protons typically appear at δ 8.5–9.0 ppm .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm the ester carbonyl group, while N-H stretches (~3300 cm⁻¹) indicate the methylamino substituent .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of this compound?

- Methodological Answer : Modifications to the phenyl ring (e.g., electron-withdrawing or -donating groups) alter lipophilicity and target binding. For example:

- Electron-withdrawing groups (e.g., -Cl) enhance interactions with hydrophobic protein pockets, as shown in anti-cancer studies of analogous triazines .

- Electron-donating groups (e.g., -OCH₃) may reduce activity by destabilizing hydrogen bonds. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or DNA repair enzymes .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Strategies include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed cell lines, incubation times) .

- Purity Validation : HPLC with UV/Vis detection (≥95% purity threshold) to exclude confounding byproducts .

- Meta-Analysis : Cross-referencing data with structurally similar triazines (e.g., ethyl 3-(4-methylphenyl)-5-oxo-1,2,4-triazine-6-carboxylate) to identify trends .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals .

- Data Collection : Use a synchrotron or high-intensity X-ray source for small-molecule resolution (<1.0 Å).

- Refinement : SHELXL software for structure solution, incorporating anisotropic displacement parameters and hydrogen-bonding networks .

Q. How can synthetic route discrepancies in literature be addressed to improve yield and scalability?

- Methodological Answer : Divergent protocols (e.g., solvent choice, reagent ratios) require systematic optimization:

- Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to balance reactivity and solubility .

- Catalyst Exploration : Transition-metal catalysts (e.g., Pd/C for dehalogenation) may reduce side reactions .

- Scale-Up Adjustments : Replace column chromatography with recrystallization for industrial-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.